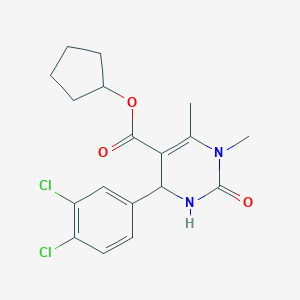![molecular formula C18H14BrNO4S B404598 Ethyl 6-bromo-7-hydroxy-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate CAS No. 113407-94-6](/img/structure/B404598.png)
Ethyl 6-bromo-7-hydroxy-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-7-hydroxy-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of small GTPases. It has been shown to have potential therapeutic applications in various diseases, including cancer and cardiovascular diseases.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures often interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in a variety of transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
Similar compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 6-bromo-7-hydroxy-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate 1864 is its specificity for Rho GTPases, which allows for the selective inhibition of these proteins without affecting other cellular processes. However, one of the limitations of this compound 1864 is its relatively low potency, which may limit its efficacy in certain applications.
Future Directions
There are several future directions for the study of Ethyl 6-bromo-7-hydroxy-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate 1864. One potential direction is the development of more potent and selective inhibitors of Rho GTPases. Another potential direction is the investigation of the therapeutic potential of this compound 1864 in other diseases, including neurological disorders and inflammatory diseases. Additionally, the combination of this compound 1864 with other therapeutic agents may enhance its efficacy in certain applications.
Synthesis Methods
The synthesis of Ethyl 6-bromo-7-hydroxy-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate 1864 involves several steps, including the reaction of 2-aminothiophenol with ethyl bromoacetate, followed by the reaction of the resulting compound with phenyl isocyanate. The final step involves the reaction of the resulting compound with 6-bromo-7-hydroxy-1-benzothiophene-3-carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-7-hydroxy-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate 1864 has been extensively studied in various scientific research applications. It has been shown to inhibit the activity of Rho family GTPases, which play a crucial role in various cellular processes, including cell migration, proliferation, and survival. This compound 1864 has been shown to have potential therapeutic applications in cancer, cardiovascular diseases, and other diseases that involve abnormal Rho GTPase activity.
properties
IUPAC Name |
ethyl 2-benzamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4S/c1-2-24-18(23)13-11-8-9-12(19)14(21)15(11)25-17(13)20-16(22)10-6-4-3-5-7-10/h3-9,21H,2H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZQGMWQQZBPNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2O)Br)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-hydroxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404517.png)
![(5,7-Diphenylpyrazolo[1,5-a]pyrimidin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B404518.png)
![Ethyl 2-{[(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B404519.png)
![N-(4-methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404520.png)
![N-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404521.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404522.png)
![5,7-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404523.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404525.png)
![N-(5-methyl-1,2-oxazol-3-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404526.png)
![N-(4-chloro-2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404530.png)
![8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404532.png)
![8-[(2-Hydroxy-1H-indol-3-yl)diazenyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione](/img/structure/B404534.png)

![8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404539.png)